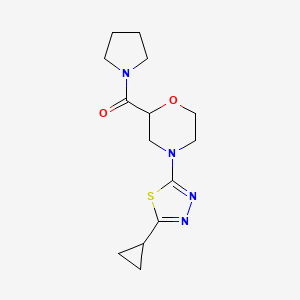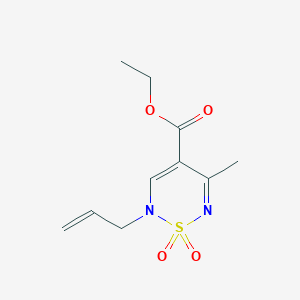![molecular formula C15H22N4OS2 B6471453 4-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine CAS No. 2640978-57-8](/img/structure/B6471453.png)
4-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine is a useful research compound. Its molecular formula is C15H22N4OS2 and its molecular weight is 338.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.12350369 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives can interact with a variety of biomolecules, including proteins and dna . This interaction is facilitated by the presence of the =N-C-S- moiety and the strong aromaticity of the thiadiazole ring .
Mode of Action
1,3,4-thiadiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, anti-inflammatory, antidiabetic, and anticancer effects . These activities are thought to be due to the compound’s ability to form mesoionic salts, which can strongly interact with biomolecules .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can influence a variety of biological processes due to their broad spectrum of activity .
Pharmacokinetics
The presence of the =n-c-s- moiety and the strong aromaticity of the thiadiazole ring are thought to contribute to the compound’s low toxicity and in vivo stability .
Result of Action
It is known that 1,3,4-thiadiazole derivatives can exhibit antimicrobial activity . In fact, some 1,3,4-thiadiazole derivatives have been found to outperform other compounds in terms of antimicrobial activity .
Action Environment
It is known that the biological activities of 1,3,4-thiadiazole derivatives are based on assumptions like the presence of the =n-c-s- moiety and the strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .
Properties
IUPAC Name |
[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4OS2/c20-14(18-6-8-21-9-7-18)12-2-1-5-19(10-12)15-16-13(17-22-15)11-3-4-11/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINDQOQMLKNUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NS2)C3CC3)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(methylsulfanyl)-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine-5-carbonitrile](/img/structure/B6471372.png)
![N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471376.png)

![4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471391.png)
![4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471398.png)
![4-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471415.png)
![4-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471419.png)
![4-({1-[(3-methylthiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6471437.png)
![4-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471448.png)
![6-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6471455.png)
![4-({1-[(3-methylthiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6471461.png)
![N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471469.png)
![2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]acetamide](/img/structure/B6471477.png)

